![molecular formula C18H13N3OS B14646323 4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline CAS No. 52979-06-3](/img/structure/B14646323.png)
4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been widely studied due to their diverse pharmacological properties, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and formamide under acidic conditions.
Introduction of the Amino and Hydroxy Groups: The amino and hydroxy groups are introduced through nucleophilic substitution reactions.
Attachment of the Naphthylthio Group: The naphthylthio group is introduced via a thiolation reaction, where a naphthylthiol compound reacts with the quinazoline core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency .
化学反应分析
Types of Reactions
4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
科学研究应用
4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline has several scientific research applications:
作用机制
The mechanism of action of 4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent targeting the EGFR pathway.
Erlotinib: Similar to gefitinib, used for treating non-small cell lung cancer.
Afatinib: An irreversible inhibitor of the EGFR family of receptors.
Uniqueness
4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications . Its naphthylthio group enhances its binding affinity to molecular targets, making it a promising candidate for drug development .
属性
CAS 编号 |
52979-06-3 |
|---|---|
分子式 |
C18H13N3OS |
分子量 |
319.4 g/mol |
IUPAC 名称 |
4-amino-6-naphthalen-2-ylsulfanyl-1H-quinazolin-2-one |
InChI |
InChI=1S/C18H13N3OS/c19-17-15-10-14(7-8-16(15)20-18(22)21-17)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
InChI 键 |
AIZZNMJLXYTWBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=O)N=C4N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


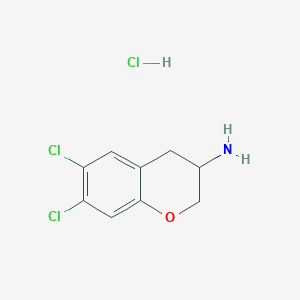

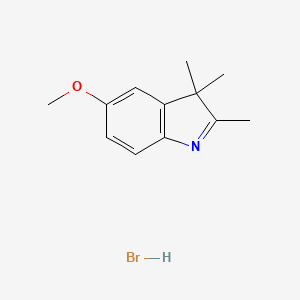
![7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14646268.png)
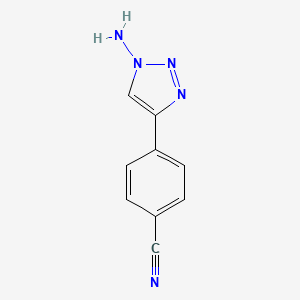
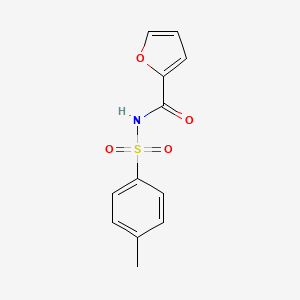
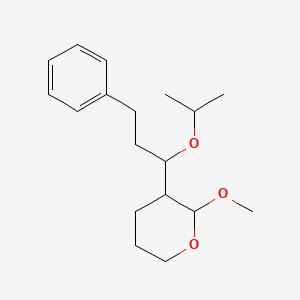
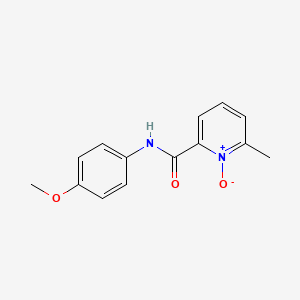
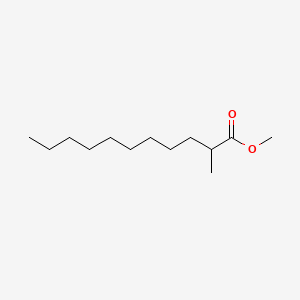
![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)
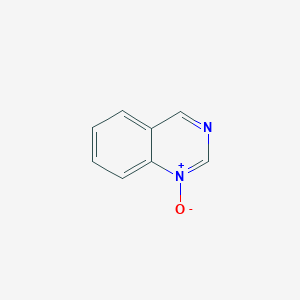
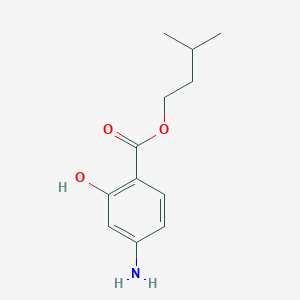
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
